6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine
Description
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOUMOAEKUEVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . One common method includes the reaction of o-phenylenediamine with 2-aminobenzothiazole in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures (140-220°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is C14H10N4S, which features a unique structural arrangement conducive to various biological activities. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant activity against various strains of bacteria, including Mycobacterium tuberculosis.
Case Study: Mycobacterium tuberculosis Inhibition
A study identified novel inhibitors based on the benzothiazole scaffold through high-throughput screening against M. tuberculosis. The compound demonstrated bactericidal activity with a minimal inhibitory concentration (MIC) of approximately 7.9 μM against a specific strain of M. tuberculosis .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (μM) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| A | M. tuberculosis | 7.9 | >100 |
| B | Gram-positive bacteria | 34 | <75 |
| C | Gram-negative bacteria | 29 | >100 |
Anticancer Potential
The compound also shows promise in anticancer research. Studies have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: Cell Line Studies
In vitro studies on HepG2 liver cancer cells revealed that modifications to the benzothiazole structure enhanced cytotoxicity while maintaining selectivity against non-cancerous cells .
Table 2: Anticancer Activity of Modified Benzothiazoles
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| D | HepG2 | 40 | Apoptosis induction |
| E | MCF7 (Breast) | 25 | Cell cycle arrest |
| F | A549 (Lung) | 30 | Inhibition of proliferation |
Drug Development and Optimization
The structural characteristics of this compound make it an excellent candidate for further drug development. The compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and reduced toxicity.
Case Study: Structure-Activity Relationship (SAR)
Research focusing on the SAR of benzothiazole derivatives identified key substituents that enhance biological activity while minimizing side effects. For instance, adding halogen groups at specific positions on the benzothiazole ring significantly improved potency against bacterial strains .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Observations |
|---|---|---|
| Halogen substitution | Increased potency | Enhanced binding affinity |
| Methylation | Reduced cytotoxicity | Maintained antimicrobial activity |
| Hydroxyl group | Variable effect | Dependent on position |
Mechanism of Action
The mechanism of action of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine involves its interaction with various molecular targets, including enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antimicrobial and antiviral activities.
Benzothiazole: Exhibits anticancer and antimicrobial properties.
Thienopyrimidine: Another heterocyclic compound with significant biological activities.
Uniqueness
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is unique due to its combined structural features of benzimidazole and benzothiazole, which allow it to interact with a broader range of biological targets compared to its individual components . This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound in drug discovery and development .
Biological Activity
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is a heterocyclic compound notable for its complex structure, which integrates benzoimidazole and benzothiazole moieties. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits significant potential in various therapeutic applications, particularly in oncology and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of 266.32 g/mol. Its structure allows for multiple chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its reactivity and potential for further functionalization.
Biological Activities
Research has demonstrated that this compound possesses several key biological activities:
Antitumor Activity
The compound has shown promising antitumor effects in various studies. For instance, it was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from to depending on the cell line and assay format used (2D vs. 3D) .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 2.12 ± 0.21 μM | 4.01 ± 0.95 μM |
| HCC827 | 5.13 ± 0.97 μM | 7.02 ± 3.25 μM |
| NCI-H358 | 0.85 ± 0.05 μM | 1.73 ± 0.01 μM |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against various bacterial strains, comparable to standard antibiotics. It has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Notable Activity |
|---|---|
| Benzothiazole derivatives | Antimicrobial |
| Benzimidazole derivatives | Antiparasitic |
| 5-(Benzo[d]thiazol-2-yl)-6-(arylpyrimidine) | Exhibits unique pharmacological profiles |
The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD). The compound binds to TrmD, inhibiting its function and subsequently disrupting protein synthesis in bacteria, which leads to a halt in bacterial growth and reproduction .
Case Studies
A study focusing on the structural activity relationship (SAR) of similar compounds highlighted that modifications in the benzothiazole or benzimidazole moieties significantly affect biological activity . For example, compounds lacking specific substituents exhibited reduced efficacy against viral infections like Hepatitis B virus (HBV), suggesting that structural integrity is crucial for maintaining biological potency .
Q & A
Basic Question: What are the foundational synthetic routes for preparing 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine?
Answer:
The core structure can be synthesized via cyclization and condensation reactions. For example:
- Benzimidazole formation : Cyclize benzene-1,2-diamine with lactic acid and HCl to form 1-(1H-benzoimidazol-2-yl)ethanol, followed by oxidation with chromium trioxide to yield 1-(1H-benzoimidazol-2-yl)ethanone .
- Thiazole coupling : React 6-methoxy-1,3-benzothiazol-2-amine with adamantylacetyl derivatives in chloroform under reflux to form acetamide-linked benzothiazole derivatives, which can be further functionalized .
- Phillips reaction : Condense o-phenylenediamine with organic acids (e.g., formic acid) in the presence of mineral acids to generate benzimidazole intermediates .
Advanced Question: How can X-ray crystallography resolve structural ambiguities in benzothiazole-benzimidazole hybrids?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and intermolecular interactions. For example:
- In triclinic P1 space group crystals, SC-XRD revealed H-bonded dimers and non-classical interactions (e.g., C–H⋯O, S⋯S) that stabilize the crystal lattice of adamantyl-substituted benzothiazoles. This method also quantified dihedral angles (e.g., −100.3° for acetamide moieties), confirming gauche conformations .
- Refinement using SHELXL software (widely adopted for small-molecule crystallography) ensures high precision in bond-length and angle measurements .
Basic Question: What characterization techniques validate the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.01–7.73 ppm in DMSO-d₆) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates like 1-(1H-benzoimidazol-2-yl)ethanone) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 67.38%, H: 6.79% for adamantyl derivatives) .
Advanced Question: How do substituent modifications influence the biological activity of benzothiazole-benzimidazole hybrids?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups : Fluorine or bromine substituents enhance antimicrobial activity by increasing membrane permeability (e.g., MIC values against Mycobacterium tuberculosis) .
- Hydrogen-bonding motifs : Methoxy or acetamide groups improve binding to enzyme active sites (e.g., kinase inhibition in anticancer assays) .
- Bulkier substituents : Adamantyl groups enhance metabolic stability but may reduce solubility, requiring formulation optimization .
Advanced Question: What computational methods predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient benzothiazole rings show higher electrophilicity, favoring nucleophilic attack .
- Molecular Docking : Software like AutoDock models interactions with biological targets (e.g., benzothiazole derivatives binding to β-tubulin or DNA gyrase) .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .
Basic Question: How are in vitro biological screening assays designed for this compound?
Answer:
- Antimicrobial assays : Use microbroth dilution (e.g., MIC determination against Gram-positive/negative bacteria) .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ calculations for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Measure activity via spectrophotometry (e.g., COX-2 or topoisomerase inhibition kinetics) .
Advanced Question: How do crystallographic data reconcile with spectroscopic results in structural analysis?
Answer:
- IR spectroscopy : Validates functional groups (e.g., C=O stretches at 1668 cm⁻¹ in adamantyl derivatives align with SC-XRD-confirmed acetamide bonds) .
- Discrepancies in geometry : Computational optimization (e.g., Gaussian software) may reveal minor deviations between solution-phase NMR data and solid-state SC-XRD results due to crystal packing effects .
Advanced Question: What strategies mitigate low yields in multi-step syntheses of benzothiazole-benzimidazole hybrids?
Answer:
- Optimize reaction conditions : Use high-pressure reactors or microwave-assisted synthesis to accelerate steps like aldol condensations .
- Purification techniques : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., 80% ethanol) to isolate intermediates .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve regioselectivity in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
